molecular formula C4H5N3O B034091 Isocytosine CAS No. 100643-25-2

Isocytosine

Cat. No. B034091
CAS RN: 100643-25-2
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

Isocytosine, also known as 2-aminouracil, is a pyrimidine base that is an isomer of cytosine . It is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . In particular, it is used as a nucleobase of hachimoji RNA .


Synthesis Analysis

Isocytosine can be synthesized from guanidine and malic acid . There are also studies on the solid-phase synthesis of novel 6-(arylmethyl)-5-methyl-isocytosine derivatives based on the immobilization of the corresponding 2-thiothymine on a Merrifield resin .


Molecular Structure Analysis

In aqueous solution, isocytosine exists as two tautomers . The dominant photorelaxation pathways correspond to ring-puckering (ππ* surface) and C O stretching/N–H tilting (nπ* surface) for the enol and keto forms respectively .


Chemical Reactions Analysis

Isocytosine is used in physical chemical studies involving metal complex binding, hydrogen bonding, and tautomerism and proton transfer effects in nucleobases .


Physical And Chemical Properties Analysis

Isocytosine has a molar mass of 111.104 g·mol −1 . It is a relatively photostable compound in the gas phase . The estimated S 1 T 1 intersystem crossing rate constant of 8.02 × 10 10 s −1 suggests that triplet states might also play an important role in the overall excited-state dynamics of the keto tautomer .

Scientific Research Applications

Anti-Cancer Therapy

Isocytosine has been identified as a potential candidate for anti-cancer therapy. Specifically, the isocytosine-specific deaminase (ICD) VCZ, in combination with the chemical derivative 5-fluoroisocytosine (5-FIC), has been suggested as a potential enzyme/prodrug pair for cancer therapy through the gene-directed enzyme-prodrug therapy (GDEPT) method . The therapeutic effect of this combination has been evaluated in colorectal cancer cell lines .

Structural Characterization

The structural characterization of isocytosine has revealed its potential application in cancer therapy. Crystal structures of the isocytosine-specific deaminase VCZ in complex with 5-FU have been determined, identifying critical residues for substrate binding and catalytic reaction . This knowledge can be used to optimize the ICD/5-FIC pairs by modifying either the enzyme or the prodrug, thereby improving the possibility of applying the ICD/5-FIC pair in clinical trials .

Co-Crystal Formation

Isocytosine has been used in the formation of co-crystals, specifically with 5-fluorocytosine. These co-crystals represent the first example of isomorphic and isostructural binary co-crystals of pyrimidine nucleobases . This discovery could have implications for the design, synthesis, and structures of modified RNA/DNA bases .

Investigation of Hydrogen Bonds

As an isomer of cytosine, isocytosine is often used to investigate the formation of hydrogen bonds between different nucleobases . This research can provide insights into the fundamental interactions that underpin the structure and function of DNA and RNA.

Expansion of Genetic Alphabet

Isocytosine has been used in experiments with an artificial pyrimidine base pair to expand the genetic alphabet of DNA . This research could potentially lead to the development of new tools and techniques in genetic engineering and synthetic biology .

Photodynamic Therapy

While not directly related to isocytosine, research into the interaction of ruthenium polypyridyl complexes with DNA triplexes could potentially lead to future therapeutic applications in areas such as photodynamic therapy . Given the structural similarities between isocytosine and other pyrimidine nucleobases, it’s possible that similar interactions could be explored with isocytosine .

Safety And Hazards

Isocytosine is harmful if swallowed and causes serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling isocytosine .

Future Directions

Isocytosine has long been considered as a plausible component of hypothetical primordial informational polymers . Its use in studies of unnatural nucleic acid analogues of the normal base pairs in DNA, particularly as a nucleobase of hachimoji RNA, suggests potential future directions in the field of genetic research .

properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocytosine

CAS RN

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
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URL https://commonchemistry.cas.org/detail?cas_rn=108-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isocytosine
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Record name Isocytosine
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Record name Isocytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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